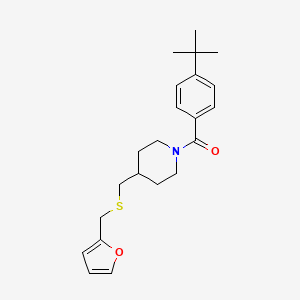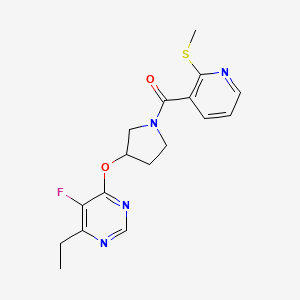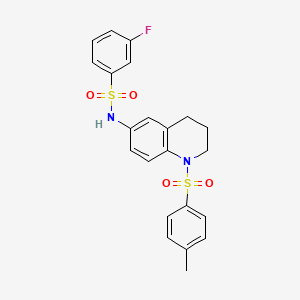
(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is a chalcone derivative that incorporates a quinoline moiety and a hydroxyphenyl group. Chalcones are known for their diverse pharmacological activities, and the integration of a quinoline ring can potentially enhance these properties due to the bioactive nature of quinoline derivatives. The compound is likely to exhibit interesting chemical and biological characteristics due to the presence of these functional groups.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one, they do offer insights into related synthetic methods. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes to yield quinolin-8-ols as described in the first paper suggests a potential pathway for synthesizing quinoline-containing compounds . This method involves the formation of alkylideneaminyl radical intermediates, which could be adapted to synthesize the quinoline core of the compound .
Molecular Structure Analysis
The second paper provides information on the molecular structure of a related compound, where the quinoline ring system forms specific dihedral angles with the propenone linkage and the methoxyphenyl ring . This structural data can be extrapolated to predict the molecular conformation of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one, which may also exhibit a planar structure due to the conjugation across the chalcone linkage, potentially affecting its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of chalcones and quinoline derivatives is well-documented, although the papers provided do not specifically address the reactions of the compound . However, based on the structural similarities, it can be inferred that (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one may undergo reactions typical of chalcones, such as cyclization or addition reactions, and may also participate in electrophilic substitution reactions at the quinoline ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one can be hypothesized based on the properties of similar compounds. For example, the presence of hydrogen-bonding motifs in the crystal structure of a related compound suggests that (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one may also form hydrogen bonds, which could influence its solubility and stability . The hydroxyphenyl group may contribute to the compound's acidity and potential for intermolecular interactions.
Relevant Case Studies
The third paper discusses the antitumor activity of quinolin-4-ones, which are structurally related to the compound of interest . The potent cytotoxic activity against cancer cell lines and the significant anticancer activity observed in an in vivo model highlight the therapeutic potential of quinoline-containing chalcones. This suggests that (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one may also possess antitumor properties and could be a candidate for further investigation in cancer research.
科学的研究の応用
Chemoenzymatic Synthesis and Antitumor Activity
Chemoenzymatic synthesis using lipase-catalyzed resolution has led to the discovery of novel derivatives with significant antitumor activity. These compounds, including enantiomerically pure forms, have shown effectiveness in inhibiting tumor cell growth in vitro, specifically against human neuroblastoma and lung carcinoma cell lines. This approach highlights the therapeutic potential of these compounds in cancer treatment (Nagarapu et al., 2011).
Antiproliferative Evaluation Against Cancer Cells
Studies on 3-phenylquinolinylchalcone derivatives, closely related to the queried compound, have demonstrated antiproliferative activities. These studies identified lead compounds active against non-small cell lung cancers and breast cancers, indicating the role of these derivatives in developing new cancer therapies. The mechanisms include cell cycle arrest and activation of apoptosis pathways (Tseng et al., 2013).
Novel Derivatives as Anticancer Agents
The synthesis and evaluation of novel quinolin-2-one derivatives have shown promising anticancer activity against specific cell lines, suggesting the potential of these compounds as anticancer agents. The research focuses on the development of these derivatives through nucleophilic addition and their in vitro efficacy against cancer cell lines, providing insights into their therapeutic potential (Desai et al., 2017).
Psychopharmacological Activity
Investigations into the psychopharmacological activity of quinolin-2-one derivatives highlight their antidepressant effects. The synthesis involves the Mannich reaction and molecular docking studies, with specific compounds showing potent antidepressant activity in preclinical models. This research avenue explores the psychiatric applications of these compounds (Emmie de et al., 2019).
Antitubercular Evaluation
The development of aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones through catalyzed condensation has opened new pathways for antitubercular agents. These compounds have been evaluated for their in vitro activity against Mycobacterium tuberculosis, with some showing significant efficacy. The findings contribute to the search for new treatments against tuberculosis (Kantevari et al., 2011).
特性
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-quinolin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-16-10-6-14(7-11-16)18(21)12-9-15-8-5-13-3-1-2-4-17(13)19-15/h1-12,20H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEKRMLPVTWKTN-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2520146.png)

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2520149.png)

![2-(4-Chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2520152.png)
![N-[(1-Methylindazol-6-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2520153.png)
![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2520155.png)
![3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2520157.png)
![N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2520158.png)



